
1-(4-nitrophenyl)-5-phenyl-1H-1,2,3-triazole
Vue d'ensemble
Description
Compounds like “1-(4-nitrophenyl)-5-phenyl-1H-1,2,3-triazole” belong to a class of organic compounds known as nitrophenols . These compounds typically have a nitro group (-NO2) and a phenol group (a benzene ring with a hydroxyl group, -OH) in their structure .
Synthesis Analysis
The synthesis of similar compounds often involves reactions like nitration, where a nitro group is introduced into a molecule . For instance, 4-nitrophenol can be prepared by nitration of phenol using dilute nitric acid .Molecular Structure Analysis
The molecular structure of similar compounds is often analyzed using techniques like X-ray diffraction, NMR, FTIR, ES-MS, and UV spectroscopy . These techniques can provide information about the compound’s crystal system, bond lengths, and other structural details .Chemical Reactions Analysis
The chemical reactions involving similar compounds often include reduction reactions. For example, the reduction of 4-nitrophenol to 4-aminophenol is a commonly studied reaction .Physical And Chemical Properties Analysis
Nitrophenols are typically slightly yellow, crystalline materials . They often show polymorphism, meaning they can exist in different crystalline forms . In solution, they can exhibit properties like color changes depending on the pH .Applications De Recherche Scientifique
Antimicrobial Agent Synthesis
The structural framework of 1-(4-nitrophenyl)-5-phenyl-1H-1,2,3-triazole serves as a precursor in the synthesis of various antimicrobial agents. Researchers have utilized similar compounds to create 1,3,4-thiadiazole derivatives, which exhibit potent antimicrobial properties . These derivatives have been tested against a range of bacterial strains, including E. coli, B. mycoides, and C. albicans, with some compounds showing superior efficacy compared to others.
Development of Antibacterial Metal Complexes
This compound has also been used to develop novel metal (II) complexes with enhanced antibacterial activity. For instance, 1,3-diethyl-1,3-bis(4-nitrophenyl)urea and its metal complexes have shown significant antibacterial effects, outperforming both the parent ligand and standard drugs in inhibitory tests against bacteria like S. aureus and E. coli . The metal complex with Zn-metal, in particular, demonstrated remarkable activity.
Organic Synthesis Reagent
In organic chemistry, 1-(4-nitrophenyl)-5-phenyl-1H-1,2,3-triazole can be employed as a reagent for the synthesis of various organic compounds. A notable application is its use in the multigram scale synthesis of 4-formyl-1-(4-nitrophenyl)-1H-1,2,3-triazole, which is a preferred reagent for producing 1-alkyl-4-formyltriazoles . These compounds are valuable for further chemical transformations in medicinal chemistry.
Anthelmintic and Anti-Arthropodal Activities
Compounds with the 1,3,4-thiadiazole structure, which can be synthesized from 1-(4-nitrophenyl)-5-phenyl-1H-1,2,3-triazole, have been recognized for their biological properties, including anthelmintic and anti-arthropodal activities . These activities make them suitable for pharmaceutical applications aimed at treating parasitic infections.
Fungicidal and Antisarcoptic Applications
The same class of 1,3,4-thiadiazole derivatives also exhibits fungicidal and antisarcoptic activities, which are crucial for developing treatments against fungal infections and scabies, respectively . The effectiveness of these compounds in such applications underscores the versatility of 1-(4-nitrophenyl)-5-phenyl-1H-1,2,3-triazole as a starting material in pharmaceutical synthesis.
Pharmaceutical and Industrial Applications
Finally, the broad spectrum of biological properties associated with derivatives of 1-(4-nitrophenyl)-5-phenyl-1H-1,2,3-triazole extends to various pharmaceutical and industrial applications. These compounds are integral in the synthesis of nitrogen, oxygen, sulfur, and selenium-containing compounds, which are widely used in medicinal chemistry for drug development .
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
1-(4-nitrophenyl)-5-phenyltriazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O2/c19-18(20)13-8-6-12(7-9-13)17-14(10-15-16-17)11-4-2-1-3-5-11/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDJKPYLEBBSTGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=NN2C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601319898 | |
| Record name | 1-(4-nitrophenyl)-5-phenyltriazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601319898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
17.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49642432 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(4-Nitrophenyl)-5-phenyltriazole | |
CAS RN |
1225-76-9 | |
| Record name | 1-(4-nitrophenyl)-5-phenyltriazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601319898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3R*,4R*)-1-[(2-fluorophenyl)sulfonyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)-4-piperidinol](/img/structure/B5632446.png)
![8,8-dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione](/img/structure/B5632452.png)
![3-(4-bromobenzyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5632457.png)
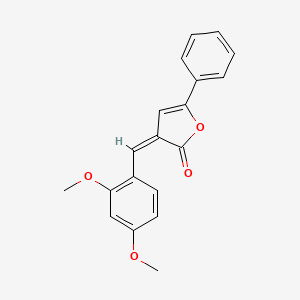
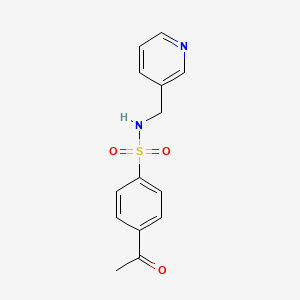
![4-[(4-fluorobenzyl)oxy]benzohydrazide](/img/structure/B5632469.png)
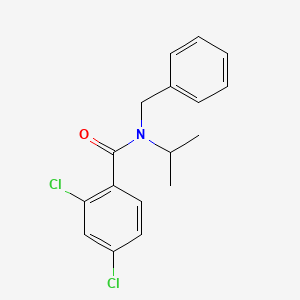
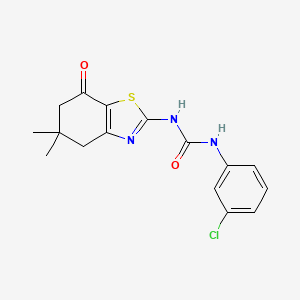
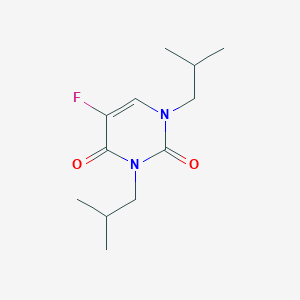
![N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B5632510.png)
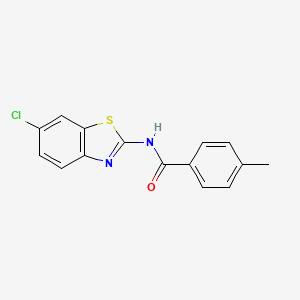
![8-{[4-(dimethylamino)phenyl]acetyl}-2-isobutyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5632538.png)
![N-{rel-(3R,4S)-4-isopropyl-1-[2-(methylsulfonyl)ethyl]-3-pyrrolidinyl}-2-furamide hydrochloride](/img/structure/B5632551.png)
![(3R*,4R*)-1-{[4-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl]carbonyl}-3-isopropyl-4-methyl-3-pyrrolidinol](/img/structure/B5632559.png)